molecular formula C6H9NO3 B1396111 (1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one CAS No. 79200-55-8

(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

Cat. No. B1396111
CAS RN: 79200-55-8
M. Wt: 143.14 g/mol
InChI Key: XTCGLTVNRHPGDH-RSJOWCBRSA-N
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Description

“(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one” is a chemical compound with the molecular formula C6H9NO3 and a molecular weight of 143.14 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4+,5-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Nucleoside Analogues

(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one has been utilized as an intermediate in synthesizing cyclopentyl carbocyclic nucleosides. An efficient process for synthesizing carbocyclic thymidine, an important component in nucleoside analogues, has been reported using this compound (Dominguez & Cullis, 1999).

Determination of Absolute Configuration

The compound has been involved in studies for resolving the absolute configuration of 3-substituted 1-azabicyclo[2.2.1]heptanes. Through fractional crystallization and spectroscopy, insights into the molecular configuration of related compounds have been gained (Boelsterli et al., 1992).

Inhibitors of α-Mannosidases

A study utilized derivatives of this compound for the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes. These derivatives were shown to be effective inhibitors of alpha-mannosidases, enzymes involved in glycoprotein processing (Moreno‐Vargas & Vogel, 2003).

Muscarinic Activities

Research has also been conducted on enantiomers of 6-carboxymethyl-2-azabicyclo[2.2.1]heptane, investigating their activities as muscarinic agonists. This is relevant for studying nervous system functions and disorders (Pombo-Villar et al., 1992).

Synthesis of Chiral Bicyclic Derivatives

The compound has been used to synthesize various chiral bicyclic derivatives, including azetidine derivatives. These derivatives have potential applications in medicinal chemistry (Barrett et al., 2002).

Enantiospecific Synthesis

There has been successful enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from trans-4-hydroxy-L-proline, using this compound as a key intermediate. This is significant for producing enantiomerically pure compounds in chemical synthesis (Houghton et al., 1993).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-4-2-1-3(5(4)9)7-6(2)10/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4+,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGLTVNRHPGDH-RSJOWCBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H]([C@H]([C@@H]1NC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

CAS RN

79200-55-8
Record name (1R,4S,5R,6S)-5,6-Dihydroxy-2-azabicyclo(2.2.1)heptan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079200558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,4S,5R,6S)-5,6-DIHYDROXY-2-AZABICYCLO(2.2.1)HEPTAN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DF95CQD82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Reactant of Route 2
(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Reactant of Route 3
(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Reactant of Route 4
(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Reactant of Route 5
(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one
Reactant of Route 6
(1R,4S,5R,6S)-5,6-dihydroxy-2-azabicyclo[2.2.1]heptan-3-one

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